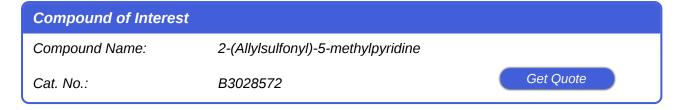


Application Notes and Protocols for 2(Allylsulfonyl)-5-methylpyridine in Agrochemical Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(AllyIsulfonyl)-5-methylpyridine is a versatile and stable reagent employed in modern organic synthesis. In the context of agrochemical development, it serves as an excellent precursor for the formation of 2-pyridyl-aryl scaffolds. The pyridine ring is a common motif in a wide array of fungicides, herbicides, and insecticides, owing to its ability to interact with various biological targets. **2-(AllyIsulfonyl)-5-methylpyridine** functions as a stable, solid pyridine sulfinate surrogate, which is a key component in palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of carbon-carbon bonds between the pyridine ring and various aryl or heteroaryl systems, which is a crucial step in the synthesis of novel and effective agrochemicals.

Application Notes

The primary application of **2-(AllyIsulfonyI)-5-methylpyridine** in agrochemical synthesis is its use in palladium-catalyzed cross-coupling reactions to generate 2-(5-methylpyridyI)-aryl compounds. This reaction is particularly valuable for creating libraries of novel compounds for high-throughput screening of biological activity. The allyl sulfone acts as a leaving group, and the remaining pyridyl sulfinate intermediate readily participates in the catalytic cycle.



The synthesis of a variety of 2-(5-methylpyridyl)-aryl derivatives can be achieved with good to moderate yields, depending on the nature of the aryl halide coupling partner. Below is a summary of representative yields for the synthesis of potential agrochemical precursors using this methodology.

Data Presentation

Entry	Aryl Halide	Product	Yield (%)
1	4-Bromoanisole	2-(4- Methoxyphenyl)-5- methylpyridine	49
2	1-Bromo-4- chlorobenzene	2-(4-Chlorophenyl)-5- methylpyridine	45 (Estimated)
3	2-Bromonitrobenzene	5-Methyl-2-(2- nitrophenyl)pyridine	42 (Estimated)
4	4-Bromobenzonitrile	4-(5-Methylpyridin-2- yl)benzonitrile	47 (Estimated)

Yields for entries 2-4 are estimated based on the reported yield for 4-bromoanisole and are subject to variation based on experimental conditions.

Experimental Protocols General Protocol for Palladium-Catalyzed Cross Coupling of 2-(Allylsulfonyl)-5-methylpyridine with Aryl Halides

This protocol is based on a practical example provided by Tokyo Chemical Industry (TCI)[1].

Materials:

- 2-(Allylsulfonyl)-5-methylpyridine
- Aryl halide (e.g., 4-bromoanisole)



- Palladium(II) acetate (Pd(OAc)₂)
- P(tBu)₂Me·HBF₄ (Methyl-di-tert-butylphosphonium tetrafluoroborate)
- Cesium carbonate (Cs₂CO₃)
- Anhydrous N,N-Dimethylformamide (DMF)
- · Diethyl ether
- Water
- Sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- · Pressure-resistant reaction vessel
- Standard glassware for organic synthesis

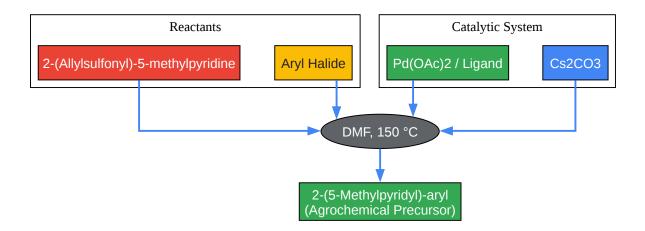
Procedure:

- To a pressure-resistant reaction vessel, add **2-(AllyIsulfonyI)-5-methylpyridine** (1.5 equiv.), palladium(II) acetate (0.05 equiv.), P(tBu)₂Me·HBF₄ (0.10 equiv.), and cesium carbonate (2.0 equiv.).
- Purge the vessel with an inert gas (e.g., nitrogen or argon).
- Add anhydrous DMF to the vessel, followed by the aryl halide (1.0 equiv.) at room temperature.
- Seal the reaction vessel and stir the mixture at 150 °C for 17 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding water.
- Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).



- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-(5-methylpyridyl)-aryl product.

Mandatory Visualizations



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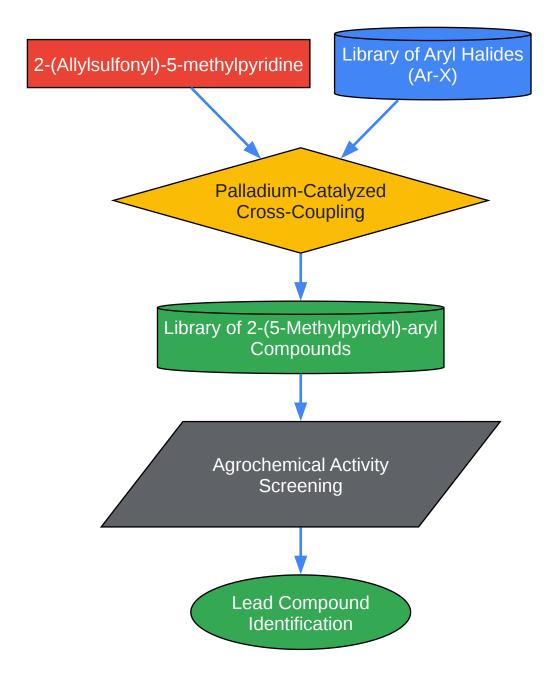
Caption: General scheme for the synthesis of 2-pyridyl-aryl compounds.



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Caption: Experimental workflow for the cross-coupling reaction.





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Caption: Logic for generating potential agrochemical leads.

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References

- 1. 2-Allylsulfonyl Pyridines for Cross Coupling | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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